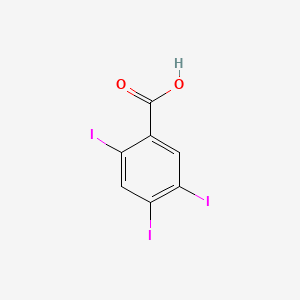
2,4,5-Triiodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triiodobenzoic acid is an aromatic compound with the molecular formula C7H3I3O2. It is a derivative of benzoic acid where three hydrogen atoms are replaced by iodine atoms at the 2, 4, and 5 positions. This compound is known for its use as a contrast agent in medical imaging and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,5-Triiodobenzoic acid can be synthesized through the iodination of benzoic acid. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale iodination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Triiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated benzoic acids.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield less iodinated benzoic acids.
Applications De Recherche Scientifique
2,4,5-Triiodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: The compound is used to study the effects of iodine on biological systems and as a tool to investigate cellular processes.
Medicine: As a contrast agent, it enhances the visibility of tissues in X-ray imaging techniques.
Industry: It is used in the production of radiopaque polymers and other materials that require high iodine content.
Mécanisme D'action
The mechanism by which 2,4,5-Triiodobenzoic acid exerts its effects involves the inhibition of auxin transport in plants. It acts as a polar auxin transport inhibitor, affecting the distribution of the plant hormone indole-3-acetic acid. This inhibition leads to alterations in plant growth and development. In medical applications, its high iodine content allows it to absorb X-rays, making it useful as a contrast agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Triiodobenzoic acid: Another iodinated benzoic acid with iodine atoms at different positions.
2,4,6-Triiodobenzoic acid: A compound with iodine atoms at the 2, 4, and 6 positions.
Diatrizoic acid: A commonly used X-ray contrast agent with a similar structure but different functional groups.
Uniqueness
2,4,5-Triiodobenzoic acid is unique due to its specific iodine substitution pattern, which imparts distinct chemical and physical properties. Its ability to inhibit auxin transport and its effectiveness as a contrast agent make it valuable in both scientific research and medical applications.
Propriétés
Numéro CAS |
35674-21-6 |
|---|---|
Formule moléculaire |
C7H3I3O2 |
Poids moléculaire |
499.81 g/mol |
Nom IUPAC |
2,4,5-triiodobenzoic acid |
InChI |
InChI=1S/C7H3I3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
Clé InChI |
OKIYNVQMLZHZJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)I)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)
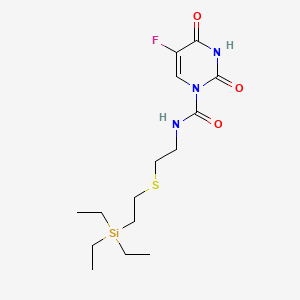

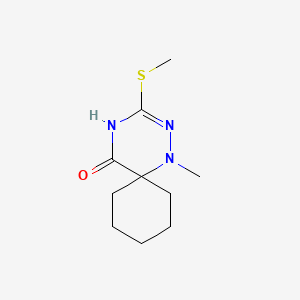
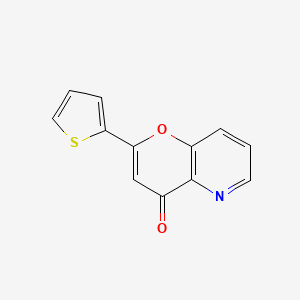
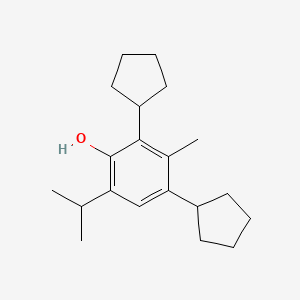
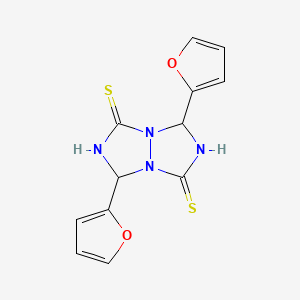
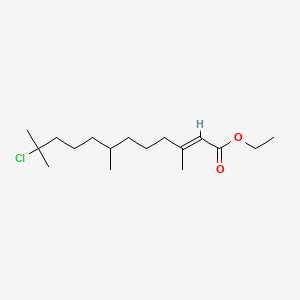
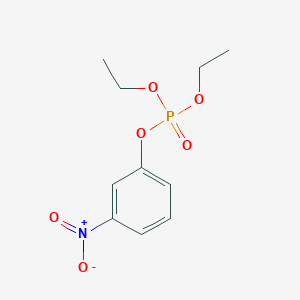
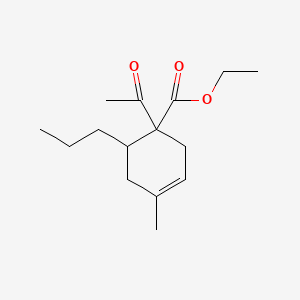
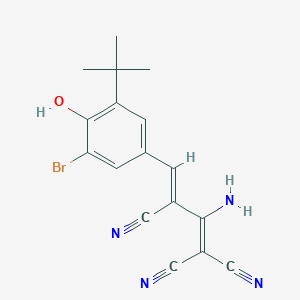
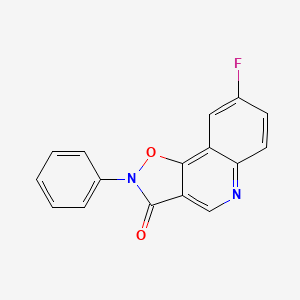
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)
